

preclinical studies Telaprevir antiviral efficacy

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Compound Focus: Telaprevir

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Preclinical Profile of Telaprevir (VX-950)

The table below summarizes the key preclinical characteristics of **Telaprevir** identified from the literature [1].

Preclinical Characteristic	Findings for Telaprevir (VX-950)
Mechanism of Action	Peptidomimetic, covalent, reversible inhibitor of the HCV NS3/4A serine protease. An alpha-ketoamide that acts as a covalent trap for the catalytic serine [2] [1].
Biochemical Potency (IC₅₀)	Achieved sub-nanomolar to low nanomolar potency against NS3/4A proteases from genotypes 1, 4, 5, and 6. Maintained potency against genotypes 2b and 3a in the single-digit nanomolar range [1].
Selectivity	Demonstrated high selectivity; a concentration 35,000-fold higher than its IC ₅₀ for NS3/4A did not appreciably inhibit a panel of 79 human proteases, receptors, and transporters [1].
Cell-Based Antiviral Activity	In an HCV genotype 1b replicon system, the half-maximal effective concentration (EC ₅₀) was 1.8 nM . The concentration required to eliminate the replicon from cells was 45 nM [1].

Preclinical Characteristic	Findings for Telaprevir (VX-950)
Synergy with Interferon	Peginterferon alfa-2a displayed significant antiviral synergy with Telaprevir, reducing the concentration required to eliminate the HCV replicon from cells [1].
Key Animal Model Findings	In rats and monkeys, a 30 mg/kg oral dose resulted in liver concentrations 12 hours after dosing that exceeded the concentration required to eliminate the HCV replicon from cells, indicating favorable tissue penetration [1].

Detailed Experimental Protocols

The search results provide some detail on the key experiments used to characterize **Telaprevir** preclinically [1].

Biochemical Protease Assay

- **Objective:** To determine the half-maximal inhibitory concentration (IC_{50}) of **Telaprevir** against the HCV NS3/4A protease.
- **Methodology:** A continuous **fluorescent resonance energy transfer (FRET)**-based assay was used.
 - **Reaction Buffer:** 50 mM Tris-HCl (pH 7.5), 15% glycerol, 0.6 mM lauryldimethylamine N-oxide, 10 mM dithiothreitol.
 - **Cofactor:** 25 μ M NS4A peptide.
 - **Enzyme:** Typically 50 pM of a recombinant genotype 1b NS3/4A protease.
 - **Substrate:** A fluorescein/QXL520-labeled FRET peptide (Ac-DE-Dap(QXL520)-EE-Abu- ψ -[COO]-AS-Cys(5-FAMsp)-NH₂).
 - **Procedure:** The enzyme was added to the buffer containing the substrate and inhibitor to initiate the reaction. Fluorescence was monitored, and initial reaction rates were calculated from the linear phase. Dose-response curves were fitted to a four-parameter logistic function to derive IC_{50} values.

Cell-Based Replicon Assay

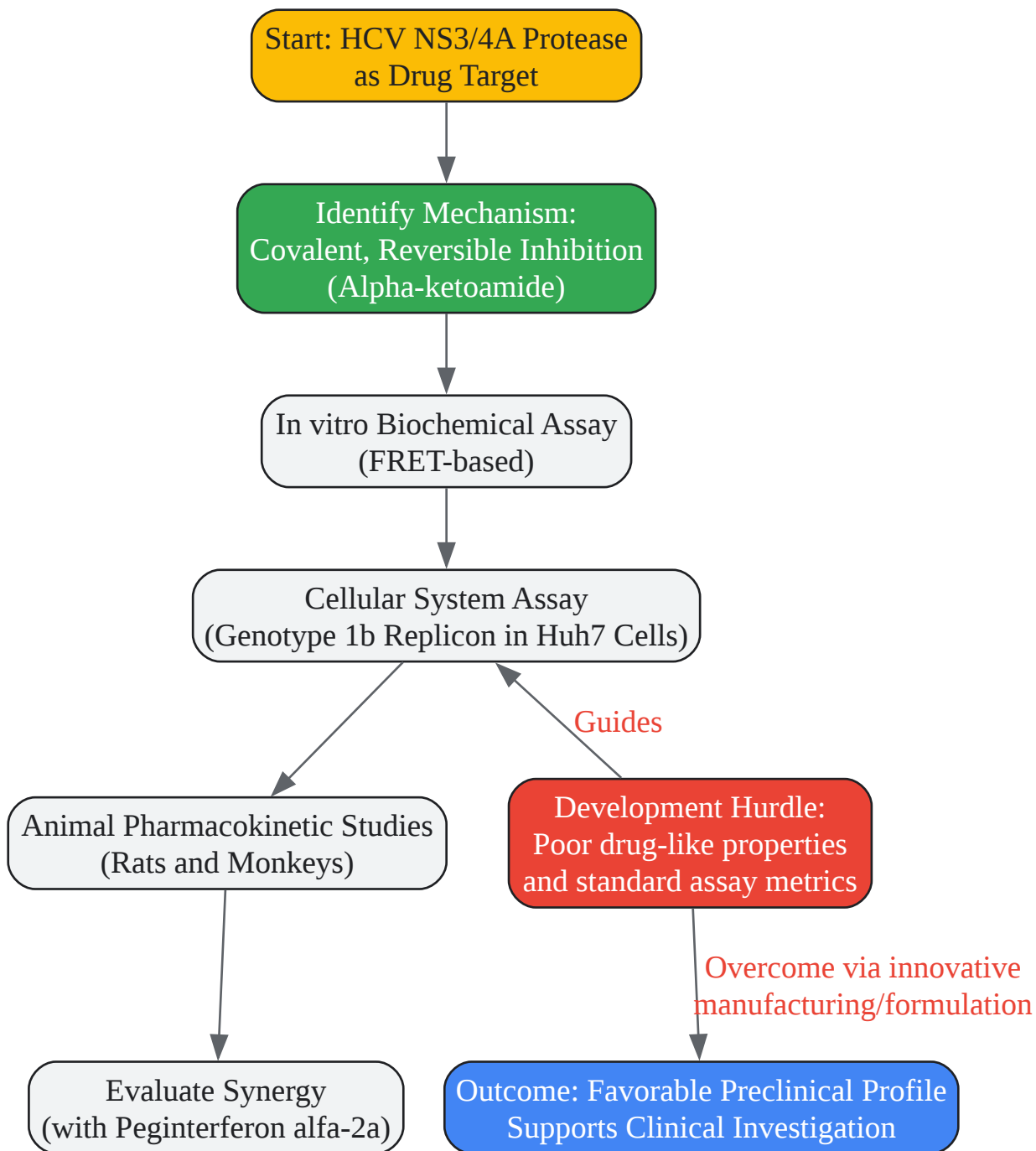
- **Objective:** To assess the compound's ability to inhibit viral replication in a cellular environment.

- **Methodology:**

- **Cell Line:** Huh7 human hepatoma cells.
- **Viral Model:** Cells harboring a stable, self-replicating HCV genotype 1b replicon (K2040).
- **Procedure:** **Telaprevir** was serially diluted and added to the replicon-containing cells. The level of antiviral activity was measured by quantifying the reduction in HCV replicon RNA, from which the EC₅₀ (half-maximal effective concentration) was calculated.

Mechanism of Action and Development Context

The following diagram illustrates the key steps and decisions in the preclinical investigation of **Telaprevir's** mechanism.



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> The preclinical development pathway of **Telaprevir**, highlighting key experimental phases and a major challenge that was overcome.

- **Target and Mechanism:** **Telaprevir** was designed to directly inhibit the **HCV NS3/4A serine protease**, a chymotrypsin-like enzyme essential for viral replication. It cleaves the HCV polyprotein to liberate functional viral proteins. The inhibitor acts through a two-step, time-dependent binding

mechanism, forming a stable, covalent but reversible complex with the protease, which results in a very low dissociation rate [1] [3].

- **Development Challenge:** It is noteworthy that **Telaprevir's** development path was not straightforward. Its development was once put on hold due to its performance in a standard IC₅₀ assay, and its inherent **poor drug-like properties** were a formidable hurdle that required innovative solutions from manufacturing and formulation teams [3].

Important Limitations and Note

- **Data Currency:** The preclinical data available in the search results is from **2008-2011**. **Telaprevir** itself was **withdrawn from the U.S. market in 2014** [4]. This information is primarily of historical and technical interest, as the hepatitis C treatment landscape has advanced significantly with newer, more effective therapies.
- **Limited Visualization Data:** The available scientific literature does not contain the structured, granular data required to generate detailed signaling pathway diagrams for **Telaprevir's** specific binding mechanism.

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